3-Phenylcyclobutan-1-amine

Vue d'ensemble

Description

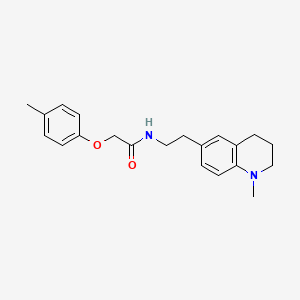

3-Phenylcyclobutan-1-amine is a chemical compound with the molecular formula C10H13N . It has a molecular weight of 147.22 . It is a derivative of ammonia in which one, two, or all three hydrogen atoms are replaced by hydrocarbon groups .

Molecular Structure Analysis

The molecular structure of 3-Phenylcyclobutan-1-amine consists of a cyclobutane ring with an amine (-NH2) group and a phenyl group attached . The nitrogen atom in the amine group has a lone pair of electrons, which can accept a proton .Chemical Reactions Analysis

Amines, including 3-Phenylcyclobutan-1-amine, can undergo various chemical reactions. They can act as weak organic bases, accepting a proton from water to form substituted ammonium ions . They can also react with acids to form salts . Amines can be converted into alkenes by an elimination reaction .Physical And Chemical Properties Analysis

3-Phenylcyclobutan-1-amine is a colorless to yellow liquid . It has a storage temperature of room temperature .Applications De Recherche Scientifique

Synthesis of Bioactive Compounds

3-Phenylcyclobutan-1-amine is involved in the synthesis of various bioactive compounds. For instance, its derivatives, like 3-aminocyclobut-2-en-1-ones, have been prepared and utilized as potent antagonists of VLA-4, a protein involved in cell adhesion and migration (Brand et al., 2003).

Inactivation of Monoamine Oxidase

1-Phenylcyclobutylamine, a closely related compound, has been found to act as both a substrate and a time-dependent irreversible inactivator of monoamine oxidase (MAO). This is significant in understanding the enzyme's function and designing MAO inhibitors (Silverman & Zieske, 1986).

Catalyzed Synthesis Methods

Advancements in catalyzed synthesis methods involve 3-Phenylcyclobutan-1-amine derivatives. For instance, an Au(I)-catalyzed reaction has been developed for synthesizing tetrahydrocyclopenta[b]pyrrole derivatives, showcasing the compound's versatility in organic synthesis (Mou et al., 2015).

Synthesis of Heterocycles

The compound's derivatives are also used in the synthesis of highly functionalized heterocycles with rigid amino-azabicyclohexane moieties, contributing to the field of heterocyclic chemistry (Zapol’skii et al., 2012).

Stereoselective Synthesis

Aminocyclobutanes, closely related to 3-Phenylcyclobutan-1-amine, are crucial in the stereoselective synthesis of biologically active compounds. Studies have described the diastereo- and enantioselective synthesis of polysubstituted aminocyclobutanes through catalyzed hydroamination (Feng et al., 2019).

Cyclobutane Derivatives Synthesis

The synthesis of 2,4-methanoproline analogues, which involves cyclobutane derivatives, is another area where 3-Phenylcyclobutan-1-amine plays a role. This showcases its application in creating novel amino acid derivatives (Rammeloo et al., 2002).

Safety and Hazards

Propriétés

IUPAC Name |

3-phenylcyclobutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c11-10-6-9(7-10)8-4-2-1-3-5-8/h1-5,9-10H,6-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJXKVDLXKYYYBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Phenylcyclobutan-1-amine | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-5-bromonicotinamide](/img/structure/B2358620.png)

![4-chloro-N-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide](/img/structure/B2358623.png)

![[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone](/img/structure/B2358626.png)

![Spiro[7,8,9,10-tetrahydro-5H-benzo[8]annulene-6,2'-oxirane]](/img/structure/B2358627.png)

![N-([1,1'-biphenyl]-2-yl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2358635.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2358636.png)

![Tert-butyl N-[1-(2-chloropyrimidine-5-carbonyl)piperidin-4-yl]carbamate](/img/structure/B2358640.png)

![2-[(3-Chlorophenyl)sulfanyl]-6-(4-fluorophenyl)nicotinonitrile](/img/structure/B2358641.png)